molecular formula C9H13N5O2 B8733436 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 75680-88-5

8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B8733436
CAS No.: 75680-88-5
M. Wt: 223.23 g/mol
InChI Key: QMDSHLSBEFNKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a derivative of theophylline, a well-known xanthine alkaloid. Theophylline is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of an aminoethyl group to theophylline enhances its pharmacological properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the reaction of theophylline with an appropriate aminoethylating agent. One common method includes the use of 8-bromo-7-ethyltheophylline as a starting material. This compound is reacted with an excess of primary or secondary amine in aqueous methanol at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted aminoethyltheophylline compounds .

Scientific Research Applications

8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves several pathways:

Comparison with Similar Compounds

Uniqueness: 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of bronchodilator and central nervous system stimulant effects. The presence of the aminoethyl group enhances its pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

75680-88-5

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

8-(2-aminoethyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C9H13N5O2/c1-13-7-6(8(15)14(2)9(13)16)11-5(12-7)3-4-10/h3-4,10H2,1-2H3,(H,11,12)

InChI Key

QMDSHLSBEFNKAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.